molecular formula C18H19NO5S2 B4564968 [(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid

[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid

Cat. No.: B4564968
M. Wt: 393.5 g/mol
InChI Key: LGOXFTIVUMVRPK-UHFFFAOYSA-N
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Description

[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.07046505 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of complex molecules, including those with thio, oxo, and acetic acid functionalities, are crucial for various applications, from material science to pharmaceuticals. For instance, the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications demonstrates the importance of detailed chemical synthesis processes. These processes involve reactions of specific precursors to form compounds with potential applications in photoelectronic devices, as evidenced by their structural and optical properties studies (Shafi, Rajesh, & Senthilkumar, 2021).

Analytical Methodologies

  • The development of analytical methodologies for the quantification of chemical compounds in biological matrices is another significant area. For example, a specific and sensitive gas chromatographic-mass spectrometric method has been developed for the quantification of an angiotensin-converting enzyme inhibitor and its active metabolite in plasma and urine. This highlights the role of sophisticated analytical techniques in understanding the pharmacokinetics and bioavailability of complex molecules (Kaiser, Ackermann, Dieterle, & Dubois, 1987).

Pharmacological Applications

  • Research on compounds with similar structural motifs often explores their pharmacological potential. For instance, the synthesis of α-hydroxy acids and their derivatives through reactions with thiophenol and a nucleophile showcases the potential for creating bioactive molecules. Such compounds can serve as intermediates for the development of drugs with specific therapeutic targets (Florac, Le Grel, Baudy-Floc'h, & Robert, 1991).

Material Science

  • The chemical functionalities present in the queried compound are also relevant to material science applications, such as the synthesis of polybenzoxazines. Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of such chemical structures in developing new materials with desirable thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Properties

IUPAC Name

2-[2-oxo-2-[(4-phenyl-3-propoxycarbonylthiophen-2-yl)amino]ethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-2-8-24-18(23)16-13(12-6-4-3-5-7-12)9-26-17(16)19-14(20)10-25-11-15(21)22/h3-7,9H,2,8,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOXFTIVUMVRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
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[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
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[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
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[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
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[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
Reactant of Route 6
[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.